molecular formula C18H20N4O3S B3015022 N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1171743-31-9

N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B3015022
CAS No.: 1171743-31-9
M. Wt: 372.44
InChI Key: GVBJQLMFYJIRKY-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds, such as isoxazole derivatives of 6-fluoro-n-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been shown to interact with key mitochondrial proteins such as bcl-2 and bax . These proteins play a crucial role in regulating apoptosis, a process of programmed cell death.

Mode of Action

The compound’s interaction with its targets leads to significant changes in cellular processes. For instance, the aforementioned isoxazole derivatives were found to alter the balance in levels of Bcl-2 and Bax, which resulted in apoptosis by accelerating the expression of caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.

Biochemical Pathways

The compound’s action affects the p53 pathway. The p53 protein is a crucial regulator of the cell cycle and serves as a tumor suppressor. It has been observed that the levels of p53 increased tremendously in cells treated with similar compounds . This suggests that the compound could be acting as a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis.

Result of Action

The compound’s action at the molecular and cellular level leads to significant effects. As mentioned earlier, similar compounds have been found to induce G2/M cell cycle arrest . This means that the compound prevents cells from undergoing mitosis, thereby inhibiting cell division and potentially slowing the growth of cancerous cells.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-21-15(7-8-19-21)17(23)22(11-13-4-3-9-25-13)18-20-14-6-5-12(24-2)10-16(14)26-18/h5-8,10,13H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBJQLMFYJIRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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